ascr#7
Overview
Description
Ascr#7 is an ascaroside-based hormonal compound that plays a significant role in nematode physiology. It is specifically expressed throughout the various stages of nematode development. Ascarosides, including this compound, are known to induce the formation of dauer larvae, which are characterized by their long lifespan and exceptional stress resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascr#7 is synthesized through the formal condensation of the alcoholic hydroxy group of (2E,6R)-6-hydroxyhept-2-enoic acid with ascarylopyranose (the α anomer). This reaction results in the formation of an (ω−1)-hydroxy fatty acid ascaroside .
Industrial Production Methods
The industrial production of this compound involves the cultivation of nematodes, specifically Caenorhabditis elegans, under controlled conditions. The ascarosides are then extracted and purified from the culture media using techniques such as liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Ascr#7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the hydroxy or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the ascaroside structure .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .
Scientific Research Applications
Ascr#7 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactions of ascarosides.
Biology: It plays a crucial role in understanding the development and behavior of nematodes, particularly in the formation of dauer larvae.
Mechanism of Action
Ascr#7 exerts its effects by interacting with specific molecular targets and pathways in nematodes. It acts as a pheromone, triggering the formation of dauer larvae by binding to receptors on the surface of nematode cells. This interaction activates signaling pathways that lead to changes in gene expression and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ascr#7 include other ascarosides such as Ascr#1, Ascr#3, Ascr#5, and Ascr#8 .
Uniqueness
This compound is unique due to its specific structure, which includes an unsaturated C7 side chain attached to the sugar moiety. This structural feature distinguishes it from other ascarosides and contributes to its specific biological activities .
Properties
IUPAC Name |
(E,6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhept-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h4,6,8-11,13-15H,3,5,7H2,1-2H3,(H,16,17)/b6-4+/t8-,9+,10-,11-,13-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOMCWJOMBZEK-LHYQPRBASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCC=CC(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CC/C=C/C(=O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801152937 | |
Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1139837-37-8 | |
Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139837-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E,6R)-6-[(3,6-Dideoxy-α-L-arabino-hexopyranosyl)oxy]-2-heptenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801152937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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